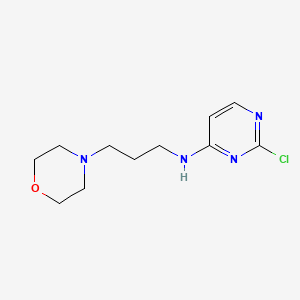

2-Chlor-N-(3-Morpholinopropyl)pyrimidin-4-amin

Übersicht

Beschreibung

2-chloro-N-(3-morpholinopropyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C11H17ClN4O and its molecular weight is 256.73 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-chloro-N-(3-morpholinopropyl)pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(3-morpholinopropyl)pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antituberkulosemittel

Der Strukturbaustein des Pyrimidin-4-amins ist ein Schlüsselelement bei der Entwicklung von Antituberkulosemitteln. Forscher haben Derivate des Pyrimidin-4-amins auf ihr Potenzial untersucht, gegen Mycobacterium tuberculosis, den Erreger der Tuberkulose (TB), zu wirken. Diese Verbindungen wurden auf ihre minimale Hemmkonzentration (MHK) gegen TB-Stämme hin untersucht und auf Zelltoxizität getestet . Ziel ist es, neue Anti-TB-Verbindungen zu entwickeln, die kostengünstig sind und dazu beitragen können, die TB-Inzidenz zu senken.

Kinaseinhibitoren

Pyrimidin-4-Amine sind dafür bekannt, eukaryotische Proteinkinasen zu hemmen, die eine entscheidende Rolle in der Zellsignalübertragung spielen. Diese Hemmung kann genutzt werden, um verschiedene Krankheiten, einschließlich Krebs, zu kontrollieren. Die duale Aktivität dieser Verbindungen als Antikrebs- und antimikrobielle Mittel ist während der Krebstherapie besonders vorteilhaft, da das Risiko bakterieller Infektionen erhöht ist .

Antimikrobielle Eigenschaften

Über TB hinaus zeigen die Pyrimidin-4-Amin-Derivate ein breiteres Spektrum antimikrobieller Eigenschaften. Sie wurden gegen gängige Krankheitserreger wie Staphylococcus aureus und Escherichia coli getestet. Die Interaktion dieser Verbindungen mit klinisch verwendeten Antibiotika wie Ampicillin und Kanamycin wurde ebenfalls untersucht, was ihr Potenzial als Adjuvanstherapien bei bakteriellen Infektionen aufzeigt .

Arzneimittelentwicklung und -optimierung

Die physikalisch-chemischen Eigenschaften von Pyrimidin-4-Amin-Derivaten, wie der Verteilungskoeffizient (ClogP) und das Molekulargewicht, sind entscheidend für die Arzneimittelentwicklung. Verbindungen mit einem ClogP-Wert unter 4 und einem Molekulargewicht unter 400 behalten während der Lead-Optimierung eher ihre arzneimittelähnlichen Eigenschaften bei, was sie zu geeigneten Kandidaten für die Weiterentwicklung zu therapeutischen Arzneimitteln macht .

Chemische Synthese und Neuheit

Die Syntheserouten für Pyrimidin-4-Amin-Derivate sind in der chemischen Forschung von großem Interesse. Die chemoselektive Substitution des Pyrimidinrings mit verschiedenen Aminen, einschließlich Morpholinpropylgruppen, kann zu neuartigen Verbindungen mit potenziellen biologischen Aktivitäten führen. Die Neuheit der Struktur jeder Verbindung wird häufig anhand von Datenbanken wie Scinfinder und Pubmed überprüft .

Wirkmechanismus

Target of Action

The primary target of 2-chloro-N-(3-morpholinopropyl)pyrimidin-4-amine is the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid biosynthesis and metabolism, making it a significant target for antimicrobial activity.

Mode of Action

The compound interacts with its target, the acetyl-CoA carboxylase enzyme, by binding to it This interaction can inhibit the enzyme’s activity, leading to disruption in the synthesis of fatty acids

Biochemical Pathways

The inhibition of acetyl-CoA carboxylase disrupts the fatty acid biosynthesis pathway . Fatty acids are essential components of the cell membrane and are involved in various cellular functions. Therefore, the disruption of their synthesis can lead to significant downstream effects, including impaired cell growth and function.

Result of Action

The compound has demonstrated moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity . This suggests that the compound’s action results in the inhibition of microbial growth, likely due to the disruption of fatty acid biosynthesis.

Biochemische Analyse

Biochemical Properties

A series of novel N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives has been synthesized and characterized by 1H and 13C NMR spectrometry . All the compounds have been docked against acetyl-CoA carboxylase enzyme and also tested for their in vitro antimicrobial activity .

Cellular Effects

The cellular effects of 2-chloro-N-(3-morpholinopropyl)pyrimidin-4-amine are not well-documented in the literature. Related pyrimidinamine derivatives have shown excellent fungicidal activity .

Molecular Mechanism

The molecular mechanism of 2-chloro-N-(3-morpholinopropyl)pyrimidin-4-amine is not well-documented in the literature. Related pyrimidinamine derivatives have been found to act as mitochondrial complex I electron transport inhibitors .

Eigenschaften

IUPAC Name |

2-chloro-N-(3-morpholin-4-ylpropyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17ClN4O/c12-11-14-4-2-10(15-11)13-3-1-5-16-6-8-17-9-7-16/h2,4H,1,3,5-9H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCGJOQUQFBNSAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNC2=NC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

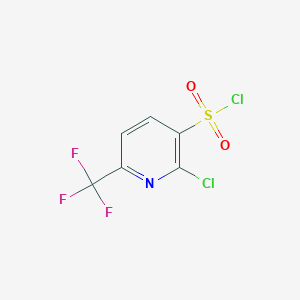

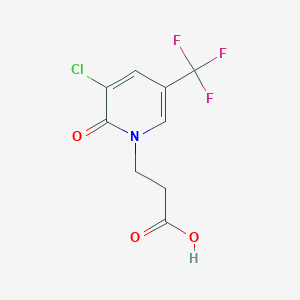

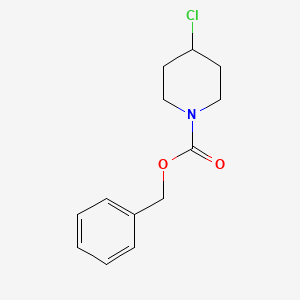

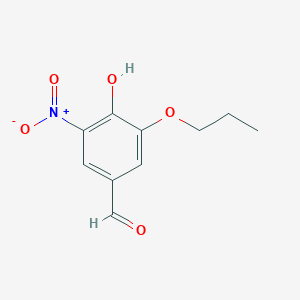

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methylbenzo[d]isoxazole-5-carbaldehyde](/img/structure/B1425493.png)

![Ethyl 8-chloro-2-methylimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B1425497.png)

![Tert-butyl 6-bromobenzo[D]isothiazole-3-carboxylate](/img/structure/B1425507.png)